(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring attached to a cyclobutane ring, with a carboxylic acid group and two hydrochloride ions. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the cyclobutane precursor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Latanoprost Related Compound E: A prostaglandin analogue with a cyclopentane ring.
Uniqueness
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is unique due to its combination of a piperazine ring and a cyclobutane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18Cl2N2O2 |
---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
3-piperazin-1-ylcyclobutane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-5-8(6-7)11-3-1-10-2-4-11;;/h7-8,10H,1-6H2,(H,12,13);2*1H |
InChI Key |
QSBZGYATEFOLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC(C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.